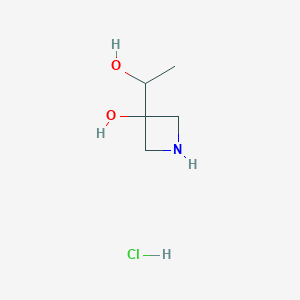
3-(1-Hydroxyethyl)azetidin-3-ol hydrochloride
Cat. No. B8280226
M. Wt: 153.61 g/mol
InChI Key: CEFDOOAQASHTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07915250B2
Procedure details


1,1-Dimethylethyl 3-hydroxy-3-(1-hydroxyethyl)azetidine-1-carboxylate (200 mg, 0.922 mmol) was dissolved in methanol (5 mL) and 4 N hydrochloric acid in dioxane (1 mL, 4 mmol) was added. The mixture was refluxed for 15 minutes and then was concentrated in vacuo to afford 3-(1-hydroxyethyl)azetidin-3-ol hydrochloride (0.922 mmol).
Quantity
200 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1([CH:13]([OH:15])[CH3:14])[CH2:5][N:4](C(OC(C)(C)C)=O)[CH2:3]1.[ClH:16].O1CCOCC1>CO>[ClH:16].[OH:15][CH:13]([C:2]1([OH:1])[CH2:5][NH:4][CH2:3]1)[CH3:14] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1(CN(C1)C(=O)OC(C)(C)C)C(C)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 15 minutes
|
|
Duration
|
15 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.OC(C)C1(CNC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.922 mmol |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
